molecular formula C22H26N2O2S B2681397 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide CAS No. 477555-74-1

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide

Cat. No. B2681397
CAS RN: 477555-74-1
M. Wt: 382.52
InChI Key: GLVGCOPSENIPGP-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide, commonly known as CPTH, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CPTH is a small molecule inhibitor that has been shown to target a specific protein, histone deacetylase 6 (HDAC6), which plays a crucial role in various cellular processes.

Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

Researchers have synthesized various heterocyclic compounds derived from similar structures to "N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide", demonstrating significant antitumor activities. The synthesis procedures mainly involved one-pot reactions under mild conditions, leading to compounds that showed high inhibitory effects on different cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (Shams et al., 2010).

Antimicrobial Applications

Another study focused on the synthesis of novel acyclic and heterocyclic dyes and their precursors based on related chemical structures. These compounds exhibited significant antimicrobial activity against a variety of tested organisms, highlighting their potential for use in dyeing and textile finishing with added antimicrobial properties (Shams et al., 2011).

Facile Synthesis and Structural Insights

Further research into compounds with similar structures has led to facile synthesis methods and insights into their crystal structures. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide provided valuable structural information, with the cyclohexene ring adopting a half-chair conformation. This research opens the door to environmentally benign procedures for producing compounds with potential applications in material science and drug discovery (Wang et al., 2014).

Kinase Inhibition and Anticancer Activities

Compounds derived from similar structures have been explored for their PARP-1 inhibitory and anticancer activities. A study on cycloheptathieno[2,3-d]pyrimidines showed promising PARP-1 inhibitory activity, with certain compounds demonstrating cytotoxic activity against cancer cell lines. This research suggests potential applications in cancer therapy (Elmongy et al., 2017).

properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S/c1-2-3-7-14-26-17-12-10-16(11-13-17)21(25)24-22-19(15-23)18-8-5-4-6-9-20(18)27-22/h10-13H,2-9,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVGCOPSENIPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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